1-(4-Chlorobenzhydryl)piperazine

Übersicht

Beschreibung

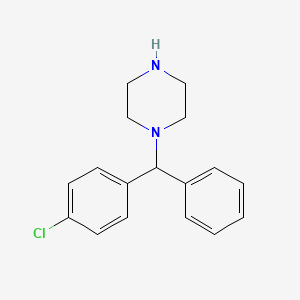

1-(4-Chlorobenzhydryl)piperazine is a piperazine derivative with the molecular formula C₁₇H₁₇ClN₂ (or C₁₃H₁₆ClN, depending on salt forms) and an average molecular weight of ~210.7 g/mol . It is synthesized via nucleophilic substitution reactions between 4-chlorobenzhydryl chloride and piperazine, often yielding hydrochloride salts for enhanced stability . The compound is characterized as a white crystalline solid with a density of ~1.1 g/cm³ . Its structure features a piperazine ring linked to a 4-chlorobenzhydryl group, enabling versatile modifications at the benzoyl position for pharmacological optimization .

This compound derivatives have gained attention for their antiproliferative activity against diverse cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers . These compounds inhibit cancer cell growth by disrupting microtubule synthesis, inducing apoptosis, and suppressing angiogenesis, mechanisms distinct from traditional chemotherapeutics like Taxol .

Vorbereitungsmethoden

1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The process involves mixing piperazine with 4-chlorobenzhydryl chloride in the presence of a solvent such as toluene and a catalyst like potassium iodide (KI). The mixture is heated to 80°C and maintained at this temperature for a period of 2 hours, followed by refluxing for 12 hours . The reaction mixture is then cooled, and the product is isolated through filtration and washing with solvents like methylene dichloride (MDC) and toluene .

Analyse Chemischer Reaktionen

1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with benzoyl chlorides to form derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.

Common Reagents and Conditions: Reagents such as potassium iodide (KI) and solvents like toluene and methylene dichloride (MDC) are commonly used in its reactions.

Major Products: The major products formed from these reactions include various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobenzhydryl)piperazine has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The pharmacological profile of 1-(4-Chlorobenzhydryl)piperazine is influenced by substitutions on the benzoyl moiety. Key derivatives and their properties are summarized below:

Key Observations :

- Electron-donating groups (e.g., 4-OCH₃ in 5c) enhance cytotoxicity by improving binding to cellular targets, whereas electron-withdrawing groups (e.g., 4-NO₂ in 5e) show cell-line-specific efficacy .

- Halogenated derivatives (e.g., 5a , 5b ) exhibit broad-spectrum activity, with chlorine and fluorine optimizing lipophilicity and membrane permeability .

- Steric effects from bulky substituents (e.g., biphenyl in 5f ) diminish activity, highlighting the importance of molecular geometry in drug-receptor interactions .

Comparison with Non-Benzhydryl Piperazine Analogues

- Chlorcyclizine : A methylated analogue (1-[(4-chlorophenyl)phenylmethyl]-4-methylpiperazine) used as an antihistamine. The absence of the methyl group in this compound reduces sedative effects but enhances anticancer specificity .

- MST-16 : A piperazinedione derivative approved in Japan for leukemia. Unlike this compound, MST-16 acts as a prodrug, releasing alkylating agents .

- SA4503 : A sigma-1 receptor agonist with a 3,4-dimethoxyphenethyl group. While structurally distinct, it underscores the piperazine scaffold’s versatility in targeting neurological and oncological pathways .

Mechanistic Differentiation

This compound derivatives induce apoptosis via microtubule disruption and cell cycle arrest , contrasting with Taxol (stabilizes microtubules) and 5-FU (thymidylate synthase inhibition) . Their oral bioavailability and multi-target effects (e.g., anti-angiogenesis) position them as candidates for combination therapies to mitigate drug resistance .

Research Findings and Clinical Relevance

- In Vitro Efficacy : Derivatives 5a , 5c , and 5e exhibit GI₅₀ values <5 μM in aggressive lines (e.g., HEP3B, T47D), surpassing 5-FU in selectivity .

- Long-Term Stability : Compound 5a demonstrated irreversible growth inhibition in HUH7 cells over 96 hours, suggesting sustained in vivo activity .

- Synthetic Feasibility : Yields range from 73–90%, with purification via column chromatography ensuring scalability .

Biologische Aktivität

1-(4-Chlorobenzhydryl)piperazine is a piperazine derivative recognized for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound, with the molecular formula C₁₇H₁₉ClN₂ and a molecular weight of 286.8 g/mol, serves as a significant building block in pharmaceutical synthesis and exhibits notable cytotoxic effects against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 4-chlorobenzhydryl group, which contributes to its biological properties. Its synthesis can be achieved through several methods, typically yielding between 57% to over 90% depending on the reaction conditions employed. The structural characteristics enable it to function as an intermediate in the synthesis of antihistamines like cetirizine and hydroxyzine, which are used to treat allergic reactions and anxiety disorders.

Anticancer Properties

This compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) origins. A study highlighted that these derivatives inhibit cell growth significantly over time, indicating their potential as anticancer agents .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line Type | Cell Line Name | IC50 (µM) |

|---|---|---|

| Liver | HUH7 | 10.5 |

| HEPG2 | 12.3 | |

| Breast | MCF7 | 9.8 |

| Colon | HCT-116 | 11.0 |

| Gastric | KATO-3 | 14.5 |

| Endometrial | MFE-296 | 13.2 |

The cytotoxicity results suggest that modifications to the piperazine structure can enhance activity against specific cancer types, making this compound a candidate for further pharmacological exploration .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Microtubule Synthesis : This action disrupts cell division, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases, preventing cancer cells from proliferating.

- Angiogenesis Inhibition : By inhibiting the formation of new blood vessels, it restricts tumor growth and metastasis .

Pharmacological Applications

Beyond its anticancer properties, this compound has been studied for its potential roles in treating other conditions:

- Antihistamine Activity : As a metabolite of cetirizine and hydroxyzine, it retains antihistaminic properties, making it useful in allergy treatments.

- Anti-Diabetic Effects : Research indicates that it may stimulate insulin release and facilitate the detoxification of carcinogens, suggesting a role in metabolic regulation .

Case Studies

Several studies have explored the biological activity of this compound derivatives:

- Study on Cytotoxicity : A series of derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated significant inhibition of cell growth across all tested lines, with some derivatives showing enhanced stability and prolonged activity in biological environments .

- Mechanistic Studies : Further investigations revealed that these compounds could selectively target dopamine D4 receptors and inhibit pathways related to cancer proliferation, providing insights into their multifaceted biological roles .

Q & A

Q. Basic: What are the standard synthetic routes for 1-(4-Chlorobenzhydryl)piperazine?

Methodological Answer:

The compound is typically synthesized via reductive amination or coupling reactions. A common approach involves reacting p-chlorobenzophenone with N-methylpiperazine under catalytic hydrogenation or using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). For example:

- Step 1: React 1-(4-fluorobenzyl)piperazine with a benzoyl chloride derivative in dichloromethane (DCM) and N,N-diisopropylethylamine (DIEA) to form the aroyl-piperazine backbone .

- Step 2: Purify intermediates via crystallization (e.g., using diethyl ether) or flash chromatography.

- Key Considerations: Optimize reaction time and stoichiometry to avoid side products like over-acylated derivatives .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the piperazine ring structure and substituent positions. For example, a singlet at δ 3.49 ppm in H NMR corresponds to the benzhydryl methylene group .

- High-Performance Liquid Chromatography (HPLC): Determine purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Confirm molecular weight (286.81 g/mol) via ESI-MS or MALDI-TOF .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Substituent Modification: Systematically replace the chlorophenyl or benzhydryl groups with halogens (e.g., F, Br), electron-donating groups (e.g., -OCH), or bulky substituents to assess steric/electronic effects .

- Biological Assays: Test modified derivatives in vitro for receptor binding (e.g., dopamine D2 or serotonin receptors) or enzyme inhibition (e.g., CDC25B phosphatase) .

- Data Interpretation: Use computational tools (e.g., molecular docking) to correlate substituent effects with activity. For example, bulky groups may enhance selectivity for G-protein-coupled receptors .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Compare studies for variables like assay conditions (e.g., pH, cell lines) or compound purity. For instance, discrepancies in CDC25B inhibition may arise from differences in enzyme sources (recombinant vs. native) .

- Control Experiments: Validate activity using standardized positive controls (e.g., orthovanadate for phosphatase inhibition) .

- Structural Validation: Confirm batch-to-batch consistency via X-ray crystallography or differential scanning calorimetry (DSC) to rule out polymorphic effects .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00891490 | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-26-4 | |

| Record name | Norchlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorobenzhydryl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.